2(1H)-Quinolinone, 5-(hydroxymethyl)- - 103702-26-7

2(1H)-Quinolinone, 5-(hydroxymethyl)-

Catalog Number: EVT-3455340
CAS Number: 103702-26-7
Molecular Formula: C10H9NO2
Molecular Weight: 175.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Starting with 1,3-cyclohexadione: One approach involves a four-step reaction sequence starting from 1,3-cyclohexadione. The process involves imination, Michael reaction-intermolecular cyclization, oximation, and finally, reduction using a Ni-Al alloy catalyst under alkaline conditions. This method yielded 5-amine-5,6,7,8-tetrahydro-2(1H)quinolinone, which can be further modified to obtain 5-(hydroxymethyl)-2(1H)-quinolinone [].
  • From 1-Methyl-2(1H)-pyridone: Another method utilizes 1-methyl-2 (1H)-pyridone as the starting material. Reacting it with formaldehyde and hydrochloric acid yields 5-hydroxymethyl-1-methyl-2 (1H)-pyridone. This compound can then be further transformed into 5-(hydroxymethyl)-2(1H)-quinolinone through a series of reactions [].
Molecular Structure Analysis
  • NMR Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H NMR and 13C NMR, is routinely employed to confirm the structure of synthesized compounds. Chemical shifts and coupling constants provide valuable information about the arrangement of atoms and functional groups within the molecule [, , ].
  • Mass Spectrometry: Mass spectrometry (MS) helps determine the molecular weight and fragmentation pattern of the compound, further supporting the structural assignments [, ].
  • X-ray Crystallography: X-ray crystallography has been utilized to elucidate the three-dimensional structure of some 5-(hydroxymethyl)-2(1H)-quinolinone derivatives, providing detailed information about bond lengths, bond angles, and crystal packing arrangements [, , ].
Mechanism of Action
  • Positive Inotropic Activity: Some derivatives exhibit positive inotropic effects by increasing intracellular cAMP levels, leading to enhanced cardiac contractility [, ].
  • Antioxidant Activity: Certain derivatives possess antioxidant properties, attributed to their ability to scavenge free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) [, ].
  • Inhibition of Leukotriene Production: A specific derivative, TA-270, has been shown to inhibit leukotriene production by suppressing 5-lipoxygenase activity, suggesting potential anti-inflammatory applications [].
  • Inhibition of 12-HETE Release: Several 2(1H)-quinolinone derivatives, particularly those with azole groups, demonstrate potent inhibition of 12(S)-hydroxyeicosatetraenoic acid (12-HETE) release from platelets, indicating potential antithrombotic activity [].
Physical and Chemical Properties Analysis
  • Crystallinity: Some derivatives have been isolated in crystalline forms, with different polymorphs exhibiting varying physicochemical properties, such as solubility and stability [].
Applications
  • Drug Development: This scaffold serves as a versatile starting point for the synthesis of drug candidates targeting various diseases. Researchers have explored its derivatives for developing antiplatelet agents [], antidepressants [], anti-asthmatics [], anti-hypertensives [], and potential anti-tumor and anti-viral agents [].
  • Chemical Biology: 5-(hydroxymethyl)-2(1H)-quinolinone derivatives have been used as tools to study biological processes and pathways. For instance, cilostazol, a well-known derivative, has been used to investigate the role of mitochondrial Ca2+-activated K+ channels in cardioprotection [].
  • Material Science: Although less explored, the unique structural features and potential for derivatization make 5-(hydroxymethyl)-2(1H)-quinolinone a potential building block for developing novel materials, such as metal-organic frameworks (MOFs) [].

3-[(E)-3-(Dimethylamino)-2-propenoyl]-4-hydroxy-1-methy-2(1H)-quinolinone

    Compound Description: This compound serves as a crucial starting material in the synthesis of various phosphorus-containing derivatives of 4-hydroxy-2(1H)-quinolinone. [] These derivatives, including pyranoquinolinylphosphonates, oxopyranylphosphonates, thioxopyridinylphosphonates, oxopyridinylphosphonates, oaxathiaphosphininyls, diazaphosphininyls, oxazaphosphininyls, and oxathiaphosphininyls, are explored for their potential antioxidant activities. []

    Relevance: This compound shares the core structure of the 2(1H)-quinolinone ring with 5-(hydroxymethyl)-2(1H)-quinolinone. The presence of various reactive groups in this compound allows for the introduction of different phosphorus-containing moieties, making it a versatile precursor for generating structurally related compounds. []

6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-3,4-dihydro-2(1H)-quinolinone (Cilostazol)

    Compound Description: Cilostazol acts as a phosphodiesterase type 3 (PDE III) inhibitor. [] It demonstrates cardioprotective effects by activating cAMP-dependent protein kinase A (PKA), which potentiates the opening of mitochondrial Ca2+-activated K+ (mitoKCa) channels. [] Cilostazol also possesses platelet aggregation inhibitory action. []

3,4-Dihydro-6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-2(1H)-quinolinone (OPC-8212)

    Compound Description: OPC-8212 exhibits positive inotropic effects, increasing the force of contraction in cardiac muscle. [, , ] Its mechanism of action involves increasing cyclic AMP levels in myocardial cells. [] Unlike some other inotropic agents, OPC-8212 has a selective effect on contractility with minimal impact on heart rate or blood pressure, suggesting a potential therapeutic advantage in heart failure treatment. [, ]

    Relevance: OPC-8212, like 5-(hydroxymethyl)-2(1H)-quinolinone, possesses the 2(1H)-quinolinone core structure. It features a 3,4-dimethoxybenzoyl-1-piperazinyl substituent at the 6-position. [, , ] Despite structural similarities, the pharmacological activities of OPC-8212 and 5-(hydroxymethyl)-2(1H)-quinolinone differ due to variations in their substituents and their positions on the quinolinone ring.

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone hydrochloride

    Compound Description: This compound, along with its mesylate salt, exhibits antidepressant-like activity. [] They function as sigma receptor agonists and reduce immobility time in the forced swimming test in mice. []

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2[1H]-quinolinone monomethanesulfonate (OPC-14523)

    Compound Description: OPC-14523 acts as a sigma and 5-HT(1A) receptor agonist. [] It demonstrates potential in ameliorating learning and memory impairments, particularly those induced by scopolamine or associated with aging. [] Its mechanism of action involves enhancing acetylcholine (ACh) release in the brain, specifically in the hippocampus. []

    Relevance: OPC-14523 shares a similar structure with 5-(hydroxymethyl)-2(1H)-quinolinone, both containing the 2(1H)-quinolinone core. The key structural difference lies in the substitution at the 1 and 5 positions. OPC-14523 has a 3-[4-(3-chlorophenyl)-1-piperazinyl]propyl group at the 1-position and a methoxy group at the 5-position. [] This variation in substituents likely contributes to its specific binding affinity for sigma and 5-HT(1A) receptors.

TA-270 [4-Hydroxy-1-methyl-3-octyloxy-7-sinapinoylamino-2(1H)-quinolinone]

    Compound Description: TA-270 demonstrates anti-asthmatic properties by inhibiting the production of leukotrienes, inflammatory mediators involved in asthma. [] This inhibitory action is attributed to the suppression of 5-lipoxygenase activity, an enzyme responsible for leukotriene synthesis. []

3,4-Dihydro-8-hydroxy-5-[3-(1,1,3,3-tetramethylbutylamino)propoxy]-2(1H)-quinolinone hydrochloride

    Compound Description: This compound exhibits positive inotropic activity on the canine heart, enhancing the force of contraction. [] It has a notable advantage over some other inotropic agents due to its relatively minor impact on heart rate. []

    Relevance: This compound shares the 2(1H)-quinolinone core structure with 5-(hydroxymethyl)-2(1H)-quinolinone, but differs in the substitution pattern at the 5-position. It has a 3-(1,1,3,3-tetramethylbutylamino) propoxy group at the 5-position and a hydroxy group at the 8-position. [] This difference in substitution patterns likely contributes to its unique pharmacological profile.

3,4-Dihydro-6-[3-(1-o-tolylimidazol-2-yl)sulfinylpropoxy]-2(1H)-quinolinone (5k)

    Compound Description: This compound acts as a potent inhibitor of 12(S)-hydroxyeicosatetraenoic acid (12-HETE) release, a mediator involved in circulatory disorders and arteriosclerosis. [] It exhibits in vitro inhibitory activity in human platelets and in vivo inhibitory activity on platelet adhesion in rats. [] The (S)-enantiomer of this compound shows a superior pharmacological profile. []

    Relevance: Similar to 5-(hydroxymethyl)-2(1H)-quinolinone, this compound belongs to the 2(1H)-quinolinone class. It features a 3-(1-o-tolylimidazol-2-yl)sulfinylpropoxy group at the 6-position. [] This structural variation contributes to its specific inhibitory effects on 12-HETE release.

4-Bromomethyl-2(1H)-quinolinone

    Compound Description: This compound is an important intermediate in organic synthesis. [] Analytical methods, such as RP-high performance liquid chromatography, have been developed for its determination. []

    Relevance: This compound shares the core structure of 2(1H)-quinolinone with 5-(hydroxymethyl)-2(1H)-quinolinone. The bromomethyl group at the 4-position makes it a valuable synthetic intermediate for further derivatization. [] It can be considered as a structurally related compound due to its similar scaffold and potential as a precursor for synthesizing a variety of quinolinone derivatives.

7-Hydroxy-3,4-dihydro-2(1H)quinolinone

    Compound Description: This compound is another significant intermediate in organic synthesis. [] Its determination is crucial for quality control in chemical processes, and RP-HPLC methods have been developed for this purpose. []

    Relevance: Similar to 5-(hydroxymethyl)-2(1H)-quinolinone, this compound belongs to the 2(1H)-quinolinone family. It is characterized by a hydroxy group at the 7-position. [] The structural similarity and its role as a synthetic building block highlight its relevance as a related compound.

1-(1-[4-(3-Acetylaminopropoxy)-benzoyl]-4-piperidyl)-3,4-dihydro-2(1H)-quinolinone (OPC-21268)

    Compound Description: OPC-21268 is a specific vasopressin V1 receptor antagonist. [] In clinical trials, it has shown potential in reducing albuminuria in patients with non-insulin-dependent diabetes mellitus, suggesting a possible role in preventing diabetic nephropathy progression. []

    Relevance: Like 5-(hydroxymethyl)-2(1H)-quinolinone, OPC-21268 possesses the 2(1H)-quinolinone core structure. It features a 1-[4-(3-acetylaminopropoxy)-benzoyl]-4-piperidyl substituent at the 1-position. [] Despite sharing the core structure, the distinct substituent at the 1-position contributes to its specific antagonistic activity against the vasopressin V1 receptor.

5-Amine-5,6,7,8-tetrahydro-2(1H) quinolinone

    Compound Description: This compound is an important synthetic intermediate, particularly in the preparation of more complex heterocyclic compounds. []

    Relevance: This compound shares a similar structure to 5-(hydroxymethyl)-2(1H)-quinolinone, both containing the 2(1H)-quinolinone core. It is characterized by an amine group at the 5-position and a tetrahydro ring system. [] Although structurally similar, the presence of the amine group and the saturated ring system differentiate its reactivity and potential applications in chemical synthesis.

Properties

CAS Number

103702-26-7

Product Name

2(1H)-Quinolinone, 5-(hydroxymethyl)-

IUPAC Name

5-(hydroxymethyl)-1H-quinolin-2-one

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

InChI

InChI=1S/C10H9NO2/c12-6-7-2-1-3-9-8(7)4-5-10(13)11-9/h1-5,12H,6H2,(H,11,13)

InChI Key

VVEZEYADBZBTHZ-UHFFFAOYSA-N

SMILES

C1=CC(=C2C=CC(=O)NC2=C1)CO

Canonical SMILES

C1=CC(=C2C=CC(=O)NC2=C1)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.